Methyltrioctylammonium trifluoromethanesulfonate
Description
Methyltrioctylammonium trifluoromethanesulfonate (CAS 121107-18-4) is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to three octyl chains and a methyl group, paired with a trifluoromethanesulfonate (triflate) anion. Its hydrophobic nature and ionic liquid (IL) properties make it valuable in diverse applications, including photovoltaics, light-emitting devices, and chemical synthesis . The compound's amphiphilic structure enables it to act as a surfactant, facilitating ion mobility in polymer matrices and defect passivation in perovskite solar cells .
Properties
IUPAC Name |
methyl(trioctyl)azanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.CHF3O3S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3,4)8(5,6)7/h5-25H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNCDLDEWVNKJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047904 | |
| Record name | Methyltrioctylammonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121107-18-4 | |
| Record name | Methyltricaprylylammonium triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltrioctylammonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLTRICAPRYLYLAMMONIUM TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD8B8W58Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Alkylation of Trioctylamine with Methyl Trifluoromethanesulfonate
The most straightforward route involves the nucleophilic substitution of trioctylamine with methyl triflate (methyl trifluoromethanesulfonate). This exothermic reaction proceeds via a two-step mechanism:
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Protonation of trioctylamine by methyl triflate to form a trioctylammonium intermediate.
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Methylation at the nitrogen center, yielding the quaternary ammonium triflate salt .
Optimization Data :
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Solvent : Anhydrous dichloromethane or acetonitrile minimizes hydrolysis .
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Temperature : Reactions at 0–25°C prevent side reactions (e.g., over-alkylation).
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Solvent Polarity | CHCl | Lower yields in THF (≤70%) |
| Molar Ratio (Amine:Methyl Triflate) | 1:1.05 | Excess methyl triflate reduces purity |
| Reaction Time | 12–24 h | Incomplete conversion if <12 h |
Challenges :
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Methyl triflate’s acute toxicity necessitates rigorous safety protocols .
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Residual trioctylamine (<2%) may require column chromatography for removal.
Anion Exchange from Methyltrioctylammonium Chloride
This method leverages metathesis between methyltrioctylammonium chloride and silver triflate (AgOTf) :
Procedure :
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Dissolve methyltrioctylammonium chloride (1 eq) in dry acetone.
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Add AgOTf (1.1 eq) under nitrogen.
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Filter AgCl precipitate and evaporate solvent.
Yield : 90–95% with >99% anion exchange efficiency .
Advantages :
Limitations :
Neutralization of Methyltrioctylammonium Hydroxide with Triflic Acid
A one-pot acid-base reaction provides high-purity product:
Conditions :
-
Stoichiometry : 1:1 molar ratio ensures complete neutralization.
Yield : 88–94% after lyophilization .
Characterization :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/mol) | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 85–92 | 97–99 | 300 | Moderate |
| Anion Exchange | 90–95 | >99 | 600 | High |
| Neutralization | 88–94 | 95–98 | 200 | Low |
Key Insights :
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Anion exchange is optimal for high-purity applications (e.g., electrochemistry) .
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Neutralization offers cost advantages but requires pre-synthesized hydroxide precursor .
Industrial-Scale Production Considerations
Process Intensification :
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Continuous flow reactors reduce methyl triflate exposure risks in direct alkylation .
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Solvent Recycling : Acetone recovery via distillation cuts costs by 40% .
Regulatory Compliance :
Chemical Reactions Analysis
Methyltrioctylammonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Complex Formation: It can form complexes with various metal ions, which can be used in catalysis and other applications.
Common reagents used in these reactions include trifluoromethanesulfonic acid, methyl iodide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Overview : MTOA serves as an effective solvent in organic synthesis due to its ability to dissolve a wide range of organic, inorganic, and organometallic compounds. Its low volatility and thermal stability enhance reaction efficiency.
Key Applications :
- Solvent for Reactions : MTOA can be utilized as a reaction medium, improving the yield of desired products by providing a stable environment for chemical reactions.
- Methylation Agent : It acts as a powerful methylating agent, facilitating the methylation of various functional groups, particularly in the synthesis of complex organic molecules .
Electrochemistry
Overview : MTOA's high ionic conductivity makes it an excellent candidate for use in electrochemical applications, particularly as an electrolyte in batteries and supercapacitors.
Key Applications :
- Electrolyte in Batteries : Incorporating MTOA into battery electrolytes can significantly enhance energy storage capacity and charge-discharge rates.
- Supercapacitors : Its properties allow for improved performance in supercapacitors, making them more efficient and durable .
| Application | Description |
|---|---|
| Battery Electrolytes | Enhances energy storage and performance metrics. |
| Supercapacitor Electrolytes | Improves efficiency and lifespan of devices. |
Materials Science
Overview : In materials science, MTOA can be used to prepare nanomaterials and polymers due to its unique solvent properties.
Key Applications :
- Nanomaterial Synthesis : Acts as a solvent or template in the synthesis of nanostructured materials with tailored properties.
- Polymer Development : Facilitates the production of novel polymers through cationic polymerization processes .
| Application | Description |
|---|---|
| Nanomaterial Preparation | Enables the synthesis of materials with unique structural properties. |
| Polymer Synthesis | Supports the development of advanced polymers with specific functionalities. |
Case Study 1: Methylation Reactions
MTOA has been successfully employed in various methylation reactions where traditional methods were less effective. For example, it has been used to methylate amines and alcohols, yielding higher purity products compared to conventional solvents.
Case Study 2: Electrochemical Devices
Research has demonstrated that batteries utilizing MTOA-based electrolytes exhibit improved cycle stability and higher energy densities compared to those using conventional liquid electrolytes. This advancement highlights the potential for MTOA in next-generation energy storage solutions.
Mechanism of Action
The mechanism of action of methyltrioctylammonium trifluoromethanesulfonate involves its ability to interact with various molecular targets and pathways. The trifluoromethanesulfonate group can form strong ionic interactions with other molecules, while the methyltrioctylammonium cation can stabilize these interactions. These properties make it effective in catalysis, stabilization of biological molecules, and other applications.
Comparison with Similar Compounds
Structural and Functional Comparisons
Quaternary Ammonium Compounds (QACs)
- Didecyldimethylammonium Chloride : A QAC with shorter alkyl chains (decyl vs. octyl) and a chloride anion. It exhibits strong antimicrobial activity but lacks the triflate anion’s electrochemical stability, limiting its use in energy applications .
- Tetra-N-octylammonium Bromide : Shares similar octyl chains but lacks the methyl group and triflate anion. Its bromide anion reduces thermal stability compared to triflate, making it less suitable for high-temperature processes .
Phosphonium-Based Ionic Liquids
- Tributyltetradecylphosphonium Chloride : Phosphonium-based ILs generally exhibit higher thermal stability than ammonium analogs. However, their chloride anions are less chemically inert than triflate, limiting their utility in electrochemical systems .
- Methyltriphenoxyphosphonium Trifluoromethanesulfonate (CAS 58373-29-8): Combines a phosphonium cation with a triflate anion. The phenoxy groups enhance solubility in aromatic solvents, but the methyl group reduces hydrophobicity compared to trioctyl chains in methyltrioctylammonium trifluoromethanesulfonate .
Imidazolium-Based Ionic Liquids
- 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate : Shares the triflate anion but features an imidazolium cation. Imidazolium ILs often show higher conductivity but lower chemical stability under oxidative conditions (e.g., with H₂O₂) compared to ammonium analogs .
Photovoltaics
- This compound : Passivates perovskite grain boundaries, improving power conversion efficiency (PCE) from 11.21% to 16.10% by interacting with Pb²⁺ and I⁻ defects .
- Tetrabutylphosphonium Iodide : Enhances crystallinity but introduces iodide ions that may accelerate perovskite degradation under humidity, unlike the moisture-resistant triflate anion .
Light-Emitting Electrochemical Cells (LECs)
- This compound : Provides mobile ions for stable charge injection in superyellow polymer-based LECs, outperforming imidazolium ILs, which can induce phase separation .
Physicochemical Properties
| Property | This compound | 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate | Tributyltetradecylphosphonium Chloride |
|---|---|---|---|
| Molecular Weight (g/mol) | ~548.8 (estimated) | 260.3 | 483.2 |
| Thermal Stability | High (>300°C) | Moderate (~250°C) | Very High (>350°C) |
| Hydrophobicity | High | Moderate | High |
| Anion Stability | Triflate (resists oxidation) | Triflate | Chloride (prone to hydrolysis) |
| Key Application | Photovoltaics, LECs | Electrochemistry, Lignin Depolymerization | Disinfectants, Catalysis |
Biological Activity
Methyltrioctylammonium trifluoromethanesulfonate (MTOA) is an ionic liquid that has garnered attention in various fields, including organic synthesis, materials science, and biological research. This article delves into the biological activity of MTOA, focusing on its mechanisms of action, toxicity, and potential applications.
MTOA is characterized by its unique structure, which includes a bulky alkyl group and a trifluoromethanesulfonate anion. Its synthesis typically involves the reaction of methyltrioctylammonium chloride with trifluoromethanesulfonic acid. The resulting compound is a colorless liquid with significant solubility in organic solvents, making it suitable for various chemical reactions.
MTOA exhibits a range of biological activities primarily due to its ionic nature and ability to interact with biological membranes. It has been studied for its effects on ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.
In a study assessing hERG inhibition, MTOA demonstrated an IC50 value of approximately 15.85 µM, indicating moderate inhibitory activity. This suggests that while MTOA may not be highly toxic at low concentrations, its effects on cardiac function warrant further investigation .
Toxicity Profile
The toxicity of MTOA has been evaluated in various studies. Although specific human fatality reports are lacking for MTOA itself, related compounds such as methyl triflate have shown significant toxicity in animal models (e.g., LC50 values around 5 ppm for rats). This raises concerns about the safety of MTOA in biological applications .
Case Study 1: hERG Channel Inhibition
In a high-throughput screening study focused on hERG channel inhibitors, MTOA was included among several compounds tested for their inhibitory effects. The results indicated that MTOA's activity was comparable to other known inhibitors but less potent than some pharmaceuticals specifically designed to target this channel. The study emphasized the importance of monitoring such compounds in drug development due to their potential cardiotoxic effects .
Case Study 2: Ionic Liquids in Biological Systems
Research has explored the use of ionic liquids like MTOA as solvents or media for biochemical reactions. The hydrolytic stability of triflate ionic liquids makes them favorable for various applications, including enzyme-catalyzed reactions and drug formulation processes. For instance, MTOA was utilized in the synthesis of bioactive compounds with improved yields compared to traditional solvents .
Data Tables
| Property | This compound (MTOA) |
|---|---|
| Chemical Formula | C24H51F3NO3S |
| IC50 (hERG Inhibition) | 15.85 µM |
| Toxicity (LC50) | Comparable to methyl triflate (5 ppm in rats) |
| Solubility | Soluble in organic solvents |
Q & A
Basic Questions
Q. What are the key physicochemical properties of methyltrioctylammonium trifluoromethanesulfonate, and how are they determined experimentally?
- Answer : The compound (CAS 121107-18-4) has a molecular formula of C₂₆H₅₄F₃NO₃S and a molecular weight of 517.772 g/mol. Its melting point is 56°C . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm cation-anion structure and purity.
- Elemental Analysis : To verify stoichiometry.
- Differential Scanning Calorimetry (DSC) : For thermal stability and phase transitions.
- FTIR Spectroscopy : To identify functional groups (e.g., trifluoromethanesulfonate’s S=O and C-F stretches).
- Mass Spectrometry : For molecular ion validation.
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Answer : The synthesis typically involves a metathesis reaction between methyltrioctylammonium chloride and silver trifluoromethanesulfonate (AgOTf) in an anhydrous solvent (e.g., dichloromethane). Critical parameters:
- Stoichiometric precision : Avoid excess Ag⁺ to prevent contamination.
- Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of the triflate anion.
- Purification : Remove AgCl byproduct via filtration, followed by solvent evaporation and vacuum drying .
Q. What are the primary applications of this compound in academic research?
- Answer : It is used as:
- Ionic liquid solvent : For high-temperature organic reactions due to low volatility.
- Phase-transfer catalyst : Enhances reactivity in biphasic systems (e.g., nucleophilic substitutions).
- Electrolyte component : In electrochemical studies for its ionic conductivity .
Advanced Questions
Q. How can researchers design experiments to evaluate methyltrioctylctylammonium trifluoromethanesulfonate’s stability under extreme conditions (e.g., high temperature, acidic media)?
- Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For example, heating at 5°C/min under N₂ and monitoring mass loss.
- Chemical Stability : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH in polar solvents) and analyze degradation via NMR or ion chromatography.
- Electrochemical Stability : Cyclic voltammetry in a three-electrode cell to assess oxidative/reductive limits .
Q. How should contradictions in reported catalytic efficiencies of this compound be resolved?
- Answer : Contradictions often arise from:
- Purity variations : Impurities (e.g., residual chloride) inhibit catalytic activity. Validate purity via halide-specific ion chromatography .
- Substrate specificity : Test the compound across diverse substrates (e.g., aromatic vs. aliphatic electrophiles) to identify scope/limitations.
- Reaction medium effects : Compare performance in neat vs. diluted conditions and under inert vs. ambient atmospheres .
Q. What safety protocols are critical when handling this compound in high-risk scenarios (e.g., as a solvent in pressurized systems)?
- Answer :
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Pressure control : For pressurized reactions, employ burst disks and pressure-rated glassware to mitigate explosion risks .
Q. How does the choice of anion (e.g., trifluoromethanesulfonate vs. bis(trifluoromethylsulfonyl)imide) impact the compound’s electrochemical behavior?
- Answer :
- Conductivity : Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) generally offers higher ionic conductivity due to lower lattice energy.
- Electrochemical window : Trifluoromethanesulfonate ([OTf]⁻) may limit anodic stability compared to [Tf₂N]⁻. Validate via linear sweep voltammetry (LSV) in target solvents.
- Viscosity : [OTf]⁻-based ionic liquids are more viscous, affecting mass transport in electrochemical cells .
Methodological Notes
- Data Interpretation : Cross-reference thermal (DSC/TGA) and spectral (NMR/FTIR) data with literature to confirm reproducibility .
- Contamination Mitigation : Pre-dry the compound under vacuum (60°C, 24h) to remove trace moisture before electrochemical studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
